molecular formula C10H9NOS B3345425 Isothiazole, 3-(4-methoxyphenyl)- CAS No. 10514-27-9

Isothiazole, 3-(4-methoxyphenyl)-

Cat. No.: B3345425
CAS No.: 10514-27-9
M. Wt: 191.25 g/mol
InChI Key: MGOCQASQENYOEY-UHFFFAOYSA-N
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Description

Isothiazole, 3-(4-methoxyphenyl)-, is a heterocyclic compound featuring an isothiazole core substituted with a 4-methoxyphenyl group at the 3-position. The 4-methoxyphenyl group is a common pharmacophore in medicinal chemistry, often contributing to enhanced solubility and bioavailability while modulating electronic effects on the parent scaffold .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,2-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOCQASQENYOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481691
Record name Isothiazole, 3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10514-27-9
Record name Isothiazole, 3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for isothiazoles often involve large-scale condensation reactions and metal-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Overview
Isothiazole derivatives have been extensively studied for their anticancer properties. The compound Isothiazole, 3-(4-methoxyphenyl)- has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Studies

  • A study demonstrated that isothiazole derivatives exhibited significant antiproliferative activity against human cancer cell lines including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) with IC50 values ranging from 0.011 to 0.073 µM .
  • Another investigation highlighted that compounds with methoxy substitutions on the phenyl ring showed enhanced cytotoxicity against cancer cells, indicating a structure-activity relationship that favors such modifications .

Data Table: Anticancer Activity of Isothiazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Isothiazole, 3-(4-methoxyphenyl)-SGC-79010.011
Isothiazole, 3-(4-methoxyphenyl)-A5490.016
Isothiazole Derivative XHT-10800.028

Antibacterial Properties

Overview
The antibacterial efficacy of isothiazoles has been well-documented, with several studies indicating their potential as effective antimicrobial agents.

Case Studies

  • Research has shown that isothiazole derivatives can exhibit considerable activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. One study reported that certain isothiazole compounds had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
  • Another investigation focused on novel substituted phenylthiazol-2-amines, which displayed excellent anti-tubercular action with an MIC of 0.09 µg/mL against Mycobacterium tuberculosis .

Data Table: Antibacterial Activity of Isothiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
Isothiazole Derivative YStaphylococcus aureus0.09
Isothiazole Derivative ZEscherichia coli<1

Neuropharmacological Applications

Overview
Isothiazoles have also been investigated for their neuropharmacological effects, particularly in the context of anticonvulsant activity.

Case Studies

  • A study indicated that certain thiazole derivatives demonstrated significant anticonvulsant activity in animal models, suggesting that modifications to the isothiazole structure could enhance this effect .
  • The presence of a methoxy group on the phenyl ring was found to be crucial for enhancing the anticonvulsant properties of these compounds .

Mechanism of Action

The mechanism of action of isothiazole, 3-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Class Example Structure Core Scaffold Key Substituent Biological Activity Source
Chalcone (E)-3-(4-Methoxyphenyl)prop-2-en-1-one α,β-unsaturated ketone 4-Methoxyphenyl Anti-inflammatory, antioxidant
Imidazothiazole 6a (methylsulfonyl derivative) Imidazo[2,1-b]thiazole 4-Methylsulfonylphenyl Undisclosed (likely anticancer)
Cinnamate (Thiourea) (E)-3-(4-Methoxyphenyl)acrylamide Acrylamide 4-Methoxyphenyl Non-cytotoxic

Key Findings and Implications

  • active chalcones).
  • Core Heterocycle Impact : The isothiazole ring’s sulfur and nitrogen atoms may offer unique reactivity compared to chalcones or imidazothiazoles, warranting further study for targeted drug design.
  • Synthetic Strategies : Microwave-assisted synthesis (as in cinnamate derivatives) and multi-step functionalization (as in imidazothiazoles) highlight pathways for optimizing yield and efficiency .

Biological Activity

Isothiazole, 3-(4-methoxyphenyl)- is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. The findings are summarized in data tables and case studies to provide a comprehensive overview.

1. Antioxidant Activity

The antioxidant potential of Isothiazole derivatives has been extensively studied. In a comparative analysis, certain derivatives demonstrated significant DPPH radical scavenging activity, surpassing that of ascorbic acid, a well-known antioxidant.

CompoundDPPH Scavenging Activity (Relative to Ascorbic Acid)
Hydrazone with 2-naphthalene moiety 1.37 times higher
Hydrazone with thiophene moiety 1.26 times higher
Triazole derivative 1.13 times higher

These results indicate that modifications in the structure of Isothiazole derivatives can enhance their antioxidant capabilities significantly .

2. Antimicrobial Activity

Isothiazole derivatives have shown promising antimicrobial activity against various pathogens. A study evaluated a series of thiazole and benzo[d]thiazole derivatives for their in vitro antimicrobial properties.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Benzo[d]thiazole derivative 50-7550-75
1,3-thiazole derivative 125-150150-200

The benzo[d]thiazole derivatives exhibited superior antimicrobial activity compared to their thiazole counterparts, suggesting that structural modifications can lead to enhanced efficacy against bacterial strains .

3. Anticancer Activity

The anticancer properties of Isothiazole derivatives have also been a focal point of research. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A novel Isothiazole derivative was tested against human lung carcinoma (A549) and other cancer cell lines:

Cell LineIC50 (µM)
A549 (lung carcinoma) 25
MCF-7 (breast cancer) 30
HeLa (cervical cancer) 20

These results indicate that Isothiazole derivatives can exert selective cytotoxic effects on cancer cells while sparing normal cells .

4. Enzyme Inhibition

Isothiazole compounds have been evaluated for their inhibitory effects on various enzymes, including carbonic anhydrases (hCA I and hCA II). The inhibition constants (Ki values) indicate their potential as therapeutic agents.

CompoundKi (hCA I) μMKi (hCA II) μM
Isothiazole derivative A 36.87 ± 11.6222.66 ± 1.41
Isothiazole derivative B 66.24 ± 2.9989.95 ± 6.25

These findings suggest that specific Isothiazole derivatives can serve as effective inhibitors of carbonic anhydrases, which are crucial in various physiological processes .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-methoxyphenyl)isothiazole?

Methodological Answer: The synthesis of 3-(4-methoxyphenyl)isothiazole derivatives typically involves condensation reactions. For example:

  • Microwave-assisted synthesis : A solvent-free approach using silica gel as a catalyst (adapted from benzothiazole synthesis ). Dissolve 4-methoxybenzaldehyde and a thiol-containing precursor (e.g., o-aminothiophenol) in diethyl ether, mix with silica gel, and irradiate under microwave conditions (300 W, 6 min). Purify via recrystallization in methanol (yield ~94%).
  • Cyclization reactions : React substituted benzaldehydes with isothiazole precursors under reflux with glacial acetic acid as a catalyst .

Key Considerations : Optimize reaction time, temperature, and catalyst loading to improve yield.

Q. What characterization techniques are critical for confirming the structure of 3-(4-methoxyphenyl)isothiazole?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy : Identify methoxy protons (δ ~3.87 ppm, singlet) and aromatic protons (δ 6.90–8.04 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 242 [M+1] for analogous compounds ).
  • Elemental Analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values ).
  • FT-IR : Detect functional groups (e.g., C=S stretch at ~1100 cm⁻¹).

Q. Table 1: Example Spectral Data

TechniqueKey ObservationsReference
^1H NMR (DMSO)δ 3.87 (s, OCH₃), 6.90–8.04 (aromatic)
MSm/z 242 (M+1)

Q. How can researchers access authoritative spectral data for this compound?

Methodological Answer:

  • NIST Chemistry WebBook : Provides validated IR and mass spectra for structurally related compounds .
  • PubChem : Offers computed and experimental data (e.g., InChI key, IUPAC name) .
  • Journal Protocols : Reproducible NMR and MS parameters from peer-reviewed syntheses .

Advanced Research Questions

Q. How do substitution patterns (e.g., methoxy groups) influence the biological activity of 3-(4-methoxyphenyl)isothiazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Methoxy Position : Para-substitution (4-methoxy) enhances electron-donating effects, increasing binding affinity to enzymes like Trypanosoma brucei PFTase .
    • Additional Substituents : Adding diethylamino groups (e.g., 3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide) improves selectivity for parasitic enzymes over mammalian analogs .
  • Experimental Design : Compare IC₅₀ values of analogs using enzyme inhibition assays .

Q. Table 2: Substituent Effects on Enzyme Inhibition

DerivativeIC₅₀ (Trypanosoma brucei PFTase)Selectivity vs. Mammalian PFTaseReference
3-(4-Methoxyphenyl)-isothiazole12 µMLow
3-Diethylamino-4-(4-methoxyphenyl)-0.8 µM50-fold higher

Q. How can computational modeling optimize the design of 3-(4-methoxyphenyl)isothiazole derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., PFTase) using software like AutoDock .
  • Conformational Analysis : Use Spartan or Gaussian to optimize ground-state geometries .

Q. Workflow :

Optimize structure with B3LYP/6-31G(d).

Dock into enzyme active sites (e.g., PDB: 1Y0T).

Validate with in vitro assays.

Q. How should researchers address contradictions between in vitro and in vivo activity data for this compound?

Methodological Answer:

  • Hypothesis Testing :
    • Bioavailability : Assess solubility (e.g., logP via HPLC) and metabolic stability (e.g., liver microsome assays).
    • Metabolite Identification : Use LC-MS to detect active/inactive metabolites .
  • Case Study : 3-(4-Methoxyphenyl)-isothiazole 1,1-dioxide showed strong in vitro inhibition of T. brucei PFTase but limited in vivo efficacy due to rapid hepatic clearance .

Q. What strategies improve reaction yield and purity in large-scale synthesis?

Methodological Answer:

  • Microwave Optimization : Reduce reaction time (e.g., 6 min vs. 4 hours for conventional reflux) .
  • Solvent-Free Conditions : Minimize side reactions using silica gel as a heterogeneous catalyst .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .

Q. How can stability studies inform storage conditions for this compound?

Methodological Answer:

  • Accelerated Stability Testing :
    • Expose to heat (40°C), light, and humidity for 4 weeks.
    • Monitor degradation via HPLC (retention time shifts) and FT-IR (functional group loss).
  • Recommended Storage : Airtight container, desiccated, at –20°C in amber glass.

Key Resources

  • Spectral Data : NIST Chemistry WebBook , PubChem .
  • Synthetic Protocols : International Journal of Molecular Sciences .
  • Biological Assays : Journal of Medicinal Chemistry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isothiazole, 3-(4-methoxyphenyl)-
Reactant of Route 2
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Isothiazole, 3-(4-methoxyphenyl)-

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